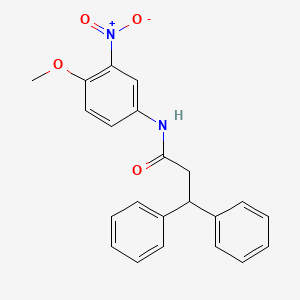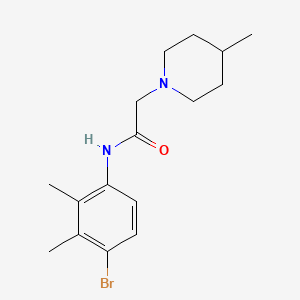
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide
Vue d'ensemble
Description
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide, also known as MNPA, is a compound that has been studied for its potential applications in scientific research. MNPA is a member of the diphenylpropane class of compounds, which have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell proliferation and survival. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have various biochemical and physiological effects. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have low toxicity in vitro, indicating that it may be a safe and effective compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide is a relatively simple compound to synthesize, making it readily available for use in research. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have low toxicity in vitro, indicating that it may be a safe and effective compound for use in scientific research. However, N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has several limitations for use in lab experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has limited solubility in water, which may limit its use in certain experiments. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide also has limited stability in solution, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of new analogs of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide that have improved solubility and stability in solution. Another area of research could focus on the development of new formulations of N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide that improve its bioavailability and pharmacokinetic properties. Additionally, future research could focus on the development of new applications for N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide, such as in the treatment of infectious diseases or other types of cancer.
Applications De Recherche Scientifique
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to have activity against bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-28-21-13-12-18(14-20(21)24(26)27)23-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVJIWLTLLTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-nitrophenyl)-3,3-diphenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B4655544.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4655551.png)
![2-{4-[(2-adamantylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4655572.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}ethanimidamide](/img/structure/B4655574.png)
![3-amino-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B4655578.png)
![4-(2-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4655582.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4655592.png)
![N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4655594.png)
![4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4655596.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-cyclopropyl-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4655603.png)
![3-({[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4655608.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B4655611.png)
![1-[4-(4-{[2-(2-thienyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4655644.png)